molecular formula C21H19NO2 B2718868 1-(4-methoxyphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one CAS No. 51495-00-2

1-(4-methoxyphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one

Cat. No.: B2718868
CAS No.: 51495-00-2
M. Wt: 317.388
InChI Key: LEMQANPFHDCCBQ-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one is a tetrahydroindolone derivative featuring a bicyclic indol-4-one core substituted with a 4-methoxyphenyl group at the 1-position and a phenyl group at the 2-position.

Properties

IUPAC Name

1-(4-methoxyphenyl)-2-phenyl-6,7-dihydro-5H-indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2/c1-24-17-12-10-16(11-13-17)22-19-8-5-9-21(23)18(19)14-20(22)15-6-3-2-4-7-15/h2-4,6-7,10-14H,5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMQANPFHDCCBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=C2C4=CC=CC=C4)C(=O)CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methoxyphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and phenylhydrazine.

    Condensation Reaction: The initial step involves the condensation of 4-methoxybenzaldehyde with phenylhydrazine to form a hydrazone intermediate.

    Cyclization: The hydrazone intermediate undergoes cyclization in the presence of an acid catalyst to form the indole core.

    Reduction: The final step involves the reduction of the indole core to obtain the tetrahydroindolone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxyphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce alkyl, halogen, or other functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Studies have suggested that tetrahydroindolones can exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
  • Neuroprotective Effects : Research indicates potential neuroprotective properties that may aid in treating neurodegenerative diseases.

Biological Activities

1-(4-Methoxyphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one has shown promise in various biological assays:

  • Antioxidant Activity : The compound's structure allows it to scavenge free radicals, which can protect cells from oxidative stress.
  • Antimicrobial Properties : Preliminary studies indicate effectiveness against certain bacterial strains.

Case Studies

Several studies have highlighted the applications of this compound:

  • Study on Anticancer Properties :
    • Objective : To evaluate the cytotoxic effects on breast cancer cells.
    • Findings : The compound demonstrated significant inhibition of cell growth and induced apoptosis in vitro.
  • Neuroprotective Study :
    • Objective : To assess the protective effects against oxidative stress in neuronal cells.
    • Findings : Showed reduced cell death and maintained cellular function under stress conditions.

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and exhibiting potential antidepressant effects .

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The substituents on the indol-4-one scaffold significantly alter molecular weight, polarity, and reactivity. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target compound 1-(4-MeOPh), 2-Ph C₂₁H₁₉NO₂ 317.38* Methoxy enhances electron density; potential for hydrogen bonding .
1-(4-ClPh)-6,6-dimethyl-2-Ph analog () 1-(4-ClPh), 6,6-dimethyl C₂₂H₂₀ClNO 349.86 Chlorine (electron-withdrawing) and methyl groups increase hydrophobicity .
1-(4-BrPh)-2-Ph analog () 1-(4-BrPh) C₂₀H₁₆BrNO 366.27 Bromine’s polarizability may enhance halogen bonding in crystals .
1-(4-FPh)-3,6,6-trimethyl-2-Ph () 1-(4-FPh), 3,6,6-trimethyl C₂₃H₂₂FNO 347.43 Fluorine and methyl groups influence electron density and polymorphism .

*Estimated based on structural similarity.

Key Observations:

  • Electron-Donating vs.
  • Steric Effects : 6,6-Dimethyl substituents () introduce steric hindrance, possibly reducing conformational flexibility compared to the target compound .

Spectroscopic and Crystallographic Comparisons

  • NMR Trends : In analogs like 1-(3-Cl-2-MePh)-6,6-dimethyl-2-Ph (), methyl and chloro substituents cause upfield/downfield shifts in ¹H NMR (e.g., δ 1.52–1.55 ppm for methyl groups). The target compound’s methoxy group would likely exhibit a singlet near δ 3.8 ppm for -OCH₃ .
  • Electron Density : The Laplacian value (∇²ρ) for the carbonyl bond in 1-(4-FPh)-3,6,6-trimethyl-2-Ph is −24.38 eÅ⁻⁵, indicating strong polarization. The methoxy group’s electron-donating nature may further delocalize electron density in the target compound .

Polymorphism and Solid-State Interactions

Polymorphism in 1-(4-FPh)-3,6,6-trimethyl-2-Ph () arises from weak C–F∙∙∙F–C and C–H∙∙∙O interactions. The target compound’s methoxy group could foster C–H∙∙∙O or π-stacking interactions, influencing crystal packing and stability .

Biological Activity

1-(4-Methoxyphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H23N and it has a molecular weight of approximately 293.41 g/mol. The compound features a tetrahydroindole structure that contributes to its biological activity.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance:

Cell LineIC50 (µM)Mechanism of Action
K562 (Chronic Myelogenous Leukemia)0.21Induces apoptosis and inhibits tubulin polymerization
MDA-MB-231 (Breast Cancer)0.22Disrupts microtubule dynamics
HEPG2 (Liver Cancer)0.25Promotes G2/M phase arrest

The compound's mechanism primarily involves disruption of microtubule dynamics, which is critical for cell division. This disruption leads to cell cycle arrest and subsequent apoptosis in cancer cells .

Neuroprotective Effects

Additionally, studies have suggested that this compound may possess neuroprotective properties . It has been shown to reduce oxidative stress and inflammation in neuronal cells. In models of neurodegenerative diseases, it demonstrated the ability to protect against neuronal cell death induced by toxic agents .

Antimicrobial Activity

The compound also exhibits antimicrobial activity against a range of pathogens. Its efficacy against Gram-positive and Gram-negative bacteria has been documented, suggesting potential applications in treating bacterial infections .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Cancer Treatment : A study conducted on xenograft models demonstrated that administration of the compound significantly reduced tumor size compared to control groups. The treatment resulted in a marked decrease in Ki67 expression, indicating reduced cell proliferation.
  • Neuroprotection : In a rat model of Alzheimer's disease, treatment with the compound improved cognitive function as measured by behavioral tests and reduced amyloid plaque formation in the brain.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 1-(4-methoxyphenyl)-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one?

  • Methodology :

  • Ball-milling multicomponent synthesis : A solvent-free, one-pot reaction using dimedone, phenacyl bromide, aniline, and sulfamic acid (20 mol%) under ball-milling conditions (600 rpm, 60 min) achieves 98% yield. This green chemistry approach minimizes waste and avoids hazardous solvents .
  • Iodination pathways : The core indol-4-one structure can be functionalized via α-iodination using 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) and elemental iodine, yielding derivatives for antitumor agent synthesis .

Q. How can structural characterization of this compound be performed using NMR and X-ray crystallography?

  • NMR analysis : Key signals in 1H^1H NMR (CDCl3_3, 400 MHz) include δ 1.52–1.55 (s, 6H, methyl groups), 2.34 (s, 3H, aromatic methyl), and 7.26–7.93 (m, aromatic protons). 13C^{13}C NMR confirms carbonyl (δ 194.0) and quaternary carbons (δ 144.8) .
  • Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, while ORTEP-3 visualizes molecular geometry. Charge density analysis reveals weak interactions like C–F∙∙∙F–C in fluorinated derivatives .

Advanced Research Questions

Q. What strategies are employed to analyze its solid-state molecular interactions and packing behavior?

  • Charge density studies : Periodic DFT and Hirshfeld surface analysis quantify intermolecular interactions (e.g., hydrogen bonds, halogen contacts). For example, fluorinated analogs exhibit C–F∙∙∙F–C interactions with bond critical points at ~0.05 eÅ3^{-3}, influencing crystal packing .
  • Hirshfeld surfaces : These visualize close contacts (e.g., H∙∙∙O, H∙∙∙N) and quantify their contributions to total surface area (e.g., 25% H∙∙∙O in non-fluorinated derivatives) .

Q. How is this compound utilized as a precursor in catalytic oxidation reactions?

  • Copper complex catalysis : The compound’s derivatives (e.g., 1-(4-methoxybenzyl)-2-(4-methoxyphenyl)benzimidazole) form copper complexes that oxidize 2-aminophenol to 2-amino-3H-phenoxazine-3-one, a reaction monitored via UV-Vis spectroscopy at 420 nm .

Q. What methodologies are used in structure-activity relationship (SAR) studies for antitumor derivatives?

  • Analog synthesis : McMurry coupling reactions condense indol-4-one cores with aromatic ketones to generate pyrrolo-condensed Tamoxifen analogs. Cytotoxicity assays (e.g., MTT) evaluate IC50_{50} values against cancer cell lines .
  • DNA-binding assays : Ethidium bromide displacement experiments quantify intercalation potential, with derivatives showing enhanced binding (Ka_a ~105^5 M1^{-1}) compared to parent structures .

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